Tetrakis(triphenylphosphine)platinum(0)

Übersicht

Beschreibung

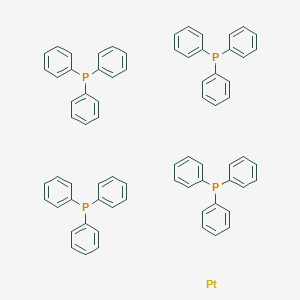

Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄) is a zerovalent platinum complex with four triphenylphosphine (PPh₃) ligands. Its molecular formula is C₇₂H₆₀P₄Pt, with a molecular weight of 1,244.23 g/mol . It appears as a yellow to yellow-brown crystalline powder and is soluble in organic solvents like benzene, making it suitable for homogeneous catalysis .

Vorbereitungsmethoden

The synthesis of Tetrakis(triphenylphosphine)platinum(0) typically involves a one-pot reaction starting from potassium tetrachloroplatinate(II). The process includes the reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine. The reaction occurs in two distinct steps: first, the formation of PtCl₂(PPh₃)₂, followed by its reduction to yield the final product . The overall reaction can be summarized as: [ K_2[PtCl_4] + 2KOH + 4PPh_3 + C_2H_5OH \rightarrow Pt(PPh_3)_4 + 4KCl + CH_3CHO + 2H_2O ]

Analyse Chemischer Reaktionen

Oxidative Addition Reactions

Pt(PPh₃)₄ undergoes oxidative addition with halogens, acids, and other electrophiles to form Pt(II) complexes:

| Reaction Type | Reagent | Product | Key Conditions |

|---|---|---|---|

| Halogenation | Cl₂ | cis-PtCl₂(PPh₃)₂ + 2 PPh₃ | Room temperature |

| Protonation (mineral acid) | HCl | trans-PtCl(H)(PPh₃)₂ + 2 PPh₃ | Mild acidic conditions |

| Oxygenation | O₂ | Pt(η²-O₂)(PPh₃)₂ + 2 PPh₃ | Aerobic conditions |

These reactions highlight the compound’s ability to stabilize diverse coordination geometries and oxidation states .

Reactions with Carbon Dioxide

Under CO₂ atmosphere, Pt(PPh₃)₄ forms a carbonato complex:

Pt(PPh₃)₄ + CO₂ → (Ph₃P)₂PtCO₃ + 2 PPh₃

The product, characterized by IR and NMR spectroscopy, demonstrates platinum’s ability to activate small molecules .

Diboration of Alkynes

In a representative reaction, Pt(PPh₃)₄ (0.25 mol%) catalyzes the diboration of diphenylacetylene with bis(pinacolato)diboron in DMF/toluene at 80°C, achieving 99% yield :

PhC≡CPh + B₂(pin)₂ → Ph(pin)B–C≡C–B(pin)Ph

Ethylene Complex Formation

The dioxygen complex Pt(η²-O₂)(PPh₃)₂ reacts with ethylene to form Pt(η²-C₂H₄)(PPh₃)₂ , a precursor for olefin functionalization .

Comparison with Related Platinum Complexes

| Compound | Formula | Key Reactivity Differences |

|---|---|---|

| Tris(triphenylphosphine)platinum(0) | Pt(PPh₃)₃ | Higher lability, faster ligand substitution |

| cis-Dichlorobis(triphenylphosphine)platinum(II) | PtCl₂(PPh₃)₂ | Stable Pt(II) complex, limited oxidative addition |

| Pt(η²-O₂)(PPh₃)₂ | PtO₂(PPh₃)₂ | Reacts with alkenes/alkynes for oxygenation |

Pt(PPh₃)₄’s tetrahedral geometry and zero oxidation state distinguish it from these derivatives .

Wissenschaftliche Forschungsanwendungen

Tetrakis(triphenylphosphine)platinum(0) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which Tetrakis(triphenylphosphine)platinum(0) exerts its effects primarily involves the cleavage of carbon-chalcogen bonds through oxidative addition. This reaction mechanism is crucial in homogeneous catalysis, where the compound facilitates the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Zerovalent Platinum Complexes

(a) Bis(triphenylphosphine)platinum(0) (Pt(PPh₃)₂)

- Structure : Contains two PPh₃ ligands instead of four.

- Reactivity : Higher reactivity in oxidative addition reactions due to fewer ligands, which lowers activation energy. For example, replacing Pt(PPh₃)₄ with Pt(PPh₃)₂ increased the yield of a carbene-hydrido complex from 15% to 63% .

- Stability : Less stable than Pt(PPh₃)₄ due to weaker ligand stabilization .

(b) Ethylenebis(triphenylphosphine)platinum(0) (Pt(PPh₃)₂(C₂H₄))

- Structure : Includes an ethylene ligand alongside two PPh₃ ligands.

- Reactivity : Reacts differently with strong acids (e.g., H₂SO₄) compared to Pt(PPh₃)₄, forming distinct intermediates .

- Catalytic Use : Prefers hydrogenation and oxidation reactions .

Data Table 1: Zerovalent Platinum Complexes

Comparison with Palladium and Nickel Analogs

(a) Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

- Structure : Palladium analog of Pt(PPh₃)₄.

- Reactivity : More active in cross-coupling reactions (e.g., Suzuki-Miyaura) but forms less stable intermediates with O₂ and CO₂ .

- Applications : Widely used in organic synthesis for C–C bond formation .

(b) Tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄)

- Structure : Nickel analog with similar geometry.

- Reactivity : Less studied but shows distinct redox properties compared to Pt/Pd .

Data Table 2: Group 10 Metal Complexes

| Compound | Metal | Catalytic Efficiency (C–C Coupling) | Stability with O₂/CO₂ |

|---|---|---|---|

| Pt(PPh₃)₄ | Pt(0) | Moderate | Forms PtO₂ |

| Pd(PPh₃)₄ | Pd(0) | High | Forms PdCO₃ |

| Ni(PPh₃)₄ | Ni(0) | Low | Not reported |

Comparison with Platinum(II/IV) Compounds

(a) Dichloro(ethylenediamine)platinum(II) and Cisplatin

- Oxidation State : Pt(II) vs. Pt(0) in Pt(PPh₃)₄.

- DNA Binding : Pt(II) compounds (e.g., cisplatin) strongly inhibit DNA amplification (ΔCq = 16), while Pt(PPh₃)₄ shows negligible effects (ΔCq < 5) .

- Applications : Pt(II/IV) complexes are used in oncology, whereas Pt(0) complexes focus on catalysis .

Data Table 3: Platinum Oxidation States

| Compound | Oxidation State | Key Interaction | Biological Activity |

|---|---|---|---|

| Pt(PPh₃)₄ | 0 | Ligand exchange | None |

| Cisplatin | +2 | DNA crosslinking | Anticancer |

| PtO₂ | +4 | Redox reactions | Catalysis |

Research Findings and Case Studies

- Hydrosilation Catalysis : Pt(PPh₃)₄ achieved 47–49% yield in intramolecular hydrosilation of silylthiophenes, with product ratios influenced by isomerization .

- Acid Reactivity : Reacts with triflic acid to form Pt–H intermediates, unlike Pt(PPh₃)₂(C₂H₄), which decomposes .

- Ligand Dissociation : Dissociation of PPh₃ ligands is critical for reactivity, as seen in carbene formation .

Biologische Aktivität

Tetrakis(triphenylphosphine)platinum(0), commonly referred to as Pt(PPh₃)₄, is a platinum complex that has garnered significant attention in the fields of inorganic chemistry and biomedicine due to its unique properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in cancer therapy, and other relevant biological interactions.

- Molecular Formula : C₃₆H₃₁P₄Pt

- Molecular Weight : 1,244.25 g/mol

- Appearance : Light yellow to brown powder or crystals

- Storage Conditions : Refrigerated (0-10°C), under inert gas

Tetrakis(triphenylphosphine)platinum(0) exhibits its biological activity primarily through the following mechanisms:

- Oxidative Addition : The compound can undergo oxidative addition reactions with various substrates, which may lead to the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins .

- Interaction with Biomolecules : It has been shown to interact with cellular components, influencing pathways related to apoptosis, cell cycle regulation, and signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK .

- Catalytic Activity : As a catalyst in organic reactions, it facilitates the formation of new chemical bonds which can be harnessed in drug development and synthesis of biologically active compounds .

Cancer Therapy

Tetrakis(triphenylphosphine)platinum(0) has been investigated for its potential use in cancer treatment. Its ability to form DNA adducts is similar to that of cisplatin, a well-known chemotherapeutic agent. The following studies highlight its effectiveness:

- Study on Cytotoxicity : Research indicates that Pt(PPh₃)₄ exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Combination Therapy : It has been explored in combination with other drugs to enhance therapeutic efficacy and reduce resistance observed with traditional platinum-based therapies .

Antiviral Activity

Recent studies have suggested that tetrakis(triphenylphosphine)platinum(0) may possess antiviral properties. It has shown effectiveness against several viruses by inhibiting viral replication, although the exact mechanisms remain under investigation .

Case Studies

- Cytotoxicity Against Ovarian Cancer Cells :

- Inhibition of Viral Replication :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the standard synthetic route for Tetrakis(triphenylphosphine)platinum(0)?

Methodological Answer: The synthesis involves a two-step reduction of potassium tetrachloroplatinate(II) (K₂PtCl₄).

Step 1: Reaction of K₂PtCl₄ with excess triphenylphosphine (PPh₃) in ethanol under reflux forms the intermediate PtCl₂(PPh₃)₂.

Step 2: Further reduction of PtCl₂(PPh₃)₂ using alkaline ethanol yields Pt(PPh₃)₄ as yellow crystals.

Key Considerations:

- Use inert atmosphere (N₂/Ar) to prevent oxidation of Pt(0).

- Monitor reaction progress via color change (orange to yellow) and FTIR to confirm ligand coordination .

Q. What spectroscopic and analytical methods validate the purity and structure of Pt(PPh₃)₄?

Methodological Answer:

- FTIR: Confirms PPh₃ ligand coordination by detecting ν(P-C) and ν(P-Pt) stretches (e.g., 500–600 cm⁻¹) .

- Elemental Analysis (CHN): Validates carbon (C), hydrogen (H), and nitrogen (N) content, with expected C ~74% (matching C₇₂H₆₀P₄Pt) .

- X-ray Crystallography: Resolves the tetrahedral geometry around Pt(0) .

Q. What safety protocols are critical when handling Pt(PPh₃)₄?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with PPh₃ (irritant) .

- Ventilation: Use a fume hood to prevent inhalation of fine particles.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at temperatures below -20°C to prevent decomposition .

Advanced Research Questions

Q. How does solvent polarity influence the catalytic activity of Pt(PPh₃)₄ in oxidative addition reactions?

Methodological Answer:

- Solubility: Pt(PPh₃)₄ dissolves well in non-polar solvents (benzene, chloroform; ~5 g/100 mL) but poorly in polar solvents (water). Solvent choice impacts reaction homogeneity and ligand dissociation kinetics .

- Reactivity: In dichloromethane, the labile PPh₃ ligands dissociate more readily, enhancing Pt(0)'s accessibility for substrate binding. In contrast, toluene stabilizes the tetrahedral structure, slowing reactivity .

Q. What experimental factors contribute to discrepancies in Pt(PPh₃)₄’s catalytic efficiency across studies?

Methodological Answer:

- Purity: Variations in ligand-to-metal ratios (e.g., 97–106% purity) affect active site availability .

- Oxidative Conditions: Exposure to trace O₂ or moisture during synthesis/storage generates Pt(II) byproducts (e.g., PtCl₂(PPh₃)₂), reducing catalytic activity .

- Temperature: Decomposition above 160°C limits high-temperature applications. Pre-reaction TGA/DSC analysis is recommended .

Q. How can Pt(PPh₃)₄’s stability in air-sensitive reactions be optimized?

Methodological Answer:

- Schlenk Techniques: Use gloveboxes or Schlenk lines for synthesis and catalysis to exclude O₂/H₂O .

- Additives: Introduce stabilizing ligands (e.g., 1,5-cyclooctadiene) to reduce ligand dissociation rates.

- In Situ Monitoring: Employ UV-Vis spectroscopy to detect Pt(II) formation (absorption at ~400 nm) .

Eigenschaften

CAS-Nummer |

14221-02-4 |

|---|---|

Molekularformel |

C72H60P4Pt |

Molekulargewicht |

1244.2 g/mol |

IUPAC-Name |

platinum;triphenylphosphane |

InChI |

InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; |

InChI-Schlüssel |

SYKXNRFLNZUGAJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |

Kanonische SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |

Key on ui other cas no. |

14221-02-4 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.